Compound Description: JD5037 is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. Peripheral CB1 receptor antagonists/inverse agonists are being investigated for their potential in treating metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []
Relevance: While not directly structurally similar, JD5037 shares the presence of a sulfonamide group (-SO2NH-) with the target compound 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide. Both compounds also feature aromatic rings and amide linkages. []
Compound Description: This compound is a non-peptide thrombin inhibitor that incorporates a central phenyl scaffold. It binds to the active site of thrombin and interacts with the S1, S2, and aryl subsites. Notably, this compound forms only one direct intermolecular hydrogen bond with the thrombin active site and relies on close contacts with main-chain carbonyl groups on thrombin for binding. []
Relevance: N-[2-[5-methyl-3-(2-chlorophenylsulfonyloxy)phenoxy]ethyl]-N-methyl-4-aminopyridine shares the phenoxy (C6H5O-) group and the sulfonyl group (-SO2-) with 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide. The presence of these common structural motifs suggests a potential for similar binding interactions with target proteins. []
Compound Description: This compound is a nimesulidetriazole derivative. Its crystal structure reveals the presence of N(sulfonamide)–H⋯O(sulfonyl) hydrogen bonds forming cyclic R22(8) rings, further linked by C–H⋯O, C–H⋯N hydrogen bonds, and C–H⋯π interactions into a three-dimensional architecture. []
Relevance: This compound features a phenoxy group and a sulfonamide group, similar to 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide. The variations in the core structure and substitutions on the aromatic rings offer insights into the structure-activity relationship within this class of compounds. []
Compound Description: This is another nimesulidetriazole derivative. The crystal structure of this compound reveals a two-dimensional framework formed by N(sulfonamide)–H⋯O(sulfonyl) hydrogen bonds leading to cyclic R22(8) rings. These rings are interconnected by C–H⋯O, C–H⋯N hydrogen bonds and C–H⋯π interactions. []
Relevance: Similar to 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, this compound features a phenoxy group and a sulfonamide group. The key difference lies in the presence of a triazole ring in this compound, highlighting potential variations in the core scaffold for this class of compounds. []
Compound Description: This compound is also a nimesulidetriazole derivative. Similar to the other derivatives, this compound forms a three-dimensional structure through N(sulfonamide)–H⋯O(sulfonyl) hydrogen bonds generating cyclic R22(8) rings. These rings are further connected through C–H⋯O, C–H⋯N hydrogen bonds and C–H⋯π interactions. []
Relevance: Similar to 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, this nimesulidetriazole derivative includes both a phenoxy group and a sulfonamide group. The different core structure and the presence of a chlorine and methyl group substitution on the phenoxy ring in this compound showcase the structural diversity within this class of compounds. []
Compound Description: Wy-48,422 is a potent inhibitor of leukotriene D4 (LTD4)-induced bronchoconstriction, demonstrating an oral ED50 of 7.9 mg/kg. It also shows oral inhibition of ovalbumin-induced bronchoconstriction in guinea pigs with an ED50 of 3.6 mg/kg. In vitro, Wy-48,422 exhibits a pKB value of 6.08 against LTD4-induced contraction of isolated guinea pig trachea. []
Relevance: While not a direct structural analog, Wy-48,422 belongs to the same class of LTD4 antagonists as 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide. The presence of aromatic rings, an ether linkage, and an amide group highlights common structural features within this therapeutic class. []
Compound Description: Wy-49,353 is a potent antagonist of LTD4, exhibiting oral inhibitory activity against both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively. In vitro, Wy-49,353 demonstrates a pKB value of 7.78 against LTD4-induced contraction of isolated guinea pig trachea. []
Relevance: Wy-49,353 and 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide share the sulfonamide group and the presence of multiple aromatic rings, suggesting potential similarities in their pharmacological profile and mechanism of action. []
Relevance: Wy-46,016 possesses structural similarities to 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, including the presence of an aromatic ring system, an ether linkage, and a carboxylic acid group. Comparing their activities might reveal insights into the role of the sulfonamide group in the target compound's biological activity. []
Compound Description: Wy-49,451, a tetrazole derivative, inhibits LTD4-induced bronchoconstriction with an ED50 of 3.0 mg/kg and exhibits a pKB value of 6.70 against LTD4-induced contraction of isolated guinea pig trachea. It also inhibits ovalbumin-induced bronchoconstriction with an ED50 of 17.5 mg/kg. []
Relevance: Although not directly analogous, Wy-49,451, like 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, features a quinoline ring and a phenoxy group. The presence of a tetrazole ring in Wy-49,451 introduces a distinct structural element, potentially influencing its binding affinity and selectivity for LTD4 receptors. []
Compound Description: GSK3787 is a peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist. It has been shown to antagonize the activity of PPARβ/δ both in vitro and in vivo, with weak activity against PPARγ. GSK3787 is a valuable tool for studying the role of PPARβ/δ in various biological processes. []
Relevance: GSK3787 and 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide share the sulfonamide group, a common feature in compounds targeting nuclear receptors. Comparing these compounds can provide valuable information about the role of the specific structural variations in their respective activities and selectivities. []
ABT-518
Compound Description: ABT-518 is a matrix metalloproteinase inhibitor (MMPI). It is a potent inhibitor of MMP-2, particularly effective against a subset of β-sulfones. ABT-518 has potential utility in treating diseases involving tissue degeneration, including rheumatoid arthritis, osteoarthritis, and tumor metastasis. []
Relevance: ABT-518, like 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, features a sulfonyl group and multiple aromatic rings. The specific arrangement of these groups in ABT-518 contributes to its potent inhibitory activity against MMPs. []
Compound Description: This compound is a key starting material in a series of reactions to synthesize thienopyridine and other fused heterocyclic derivatives. Its reactivity with various reagents like arylidinecyanothioacetamide, α-haloketones, hydrazine hydrate, and formamide leads to the formation of diverse heterocyclic compounds. []
Relevance: This compound shares the core sulfonamide group and the substituted phenyl ring with 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide. The presence of a pyrimidine ring instead of a quinoxaline ring in this compound, and the butanamide moiety instead of a phenoxybutanamide, demonstrates variations within this class of compounds. []
Compound Description: This compound serves as a precursor for synthesizing a variety of substituted pyridine and pyrazole derivatives. Its reaction with DMF-DMA yields a branched product, which subsequently reacts with active methylene compounds and hydrazines to give diversely substituted pyridine and pyrazole derivatives. []
Relevance: This compound, like 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, has a sulfonamide group and a substituted phenyl ring. The presence of a pyrimidine ring instead of a quinoxaline ring, and the butanamide moiety instead of a phenoxybutanamide, highlights the structural similarities and differences within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.